molecular formula C18H14ClF2N3O2S B3517699 N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide

N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide

Cat. No.: B3517699
M. Wt: 409.8 g/mol
InChI Key: FMFLQTYAXRWSNX-UHFFFAOYSA-N
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Description

The compound “N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound, and a difluorophenyl group, which is a type of aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring and the difluorophenyl group would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. The benzoxazole and difluorophenyl groups could potentially be involved in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds are flammable, and some can be harmful if ingested or inhaled .

Properties

IUPAC Name

N-[[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O2S/c1-2-3-16(25)24-18(27)22-9-4-5-15-14(6-9)23-17(26-15)10-7-12(20)13(21)8-11(10)19/h4-8H,2-3H2,1H3,(H2,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFLQTYAXRWSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide
Reactant of Route 3
Reactant of Route 3
N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide
Reactant of Route 4
N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide
Reactant of Route 5
Reactant of Route 5
N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide
Reactant of Route 6
N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)butanamide

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